![molecular formula C14H13ClO2S3 B2753293 4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-54-8](/img/structure/B2753293.png)
4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
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Description
4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a useful research compound. Its molecular formula is C14H13ClO2S3 and its molecular weight is 344.89. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
- Compound 4 has been identified as a potential 11β-HSD1 inhibitor . This enzyme is involved in various metabolic processes, including the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 could lead to therapeutic benefits in conditions such as non-insulin-dependent diabetes, hyperglycemia, obesity, and hypertension.
Antiviral Activity
- The insertion of an adamantyl moiety into bioactive molecules often leads to compounds with higher lipophilicity. Lipophilic compounds can impact bioavailability and therapeutic efficacy .
Oral Hypoglycemic Agents
- Adamantane-based drugs like vildagliptin and saxagliptin are used as oral hypoglycemic agents for type 2 diabetes. These drugs inhibit dipeptidyl peptidase IV and regulate blood glucose levels .
Anti-Tuberculosis and Anticancer Agents
11β-HSD1 Inhibitor Development
properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2S3/c15-11-3-1-10(2-4-11)9-19-13-6-8-20(16,17)14-12(13)5-7-18-14/h1-5,7,13H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAXNTTYOGPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SCC3=CC=C(C=C3)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
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